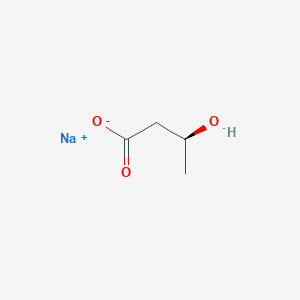

Sodium (S)-3-hydroxybutanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sodium (S)-3-hydroxybutanoate for Pharmaceutical and Research Applications

Abstract

Sodium (S)-3-hydroxybutanoate, a chiral building block of significant interest in the pharmaceutical and chemical industries, serves as a crucial precursor for the synthesis of a wide array of complex molecules, including antibiotics, vitamins, and pheromones.[1] Its specific stereochemistry is paramount to its utility, demanding synthetic routes that afford high enantiomeric purity. This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. The guide delves into both biological and chemical synthesis strategies, offering detailed mechanistic insights, field-proven experimental protocols, and a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of (S)-3-hydroxybutanoate

(S)-3-hydroxybutanoate is the enantiomer of the more commonly occurring (R)-3-hydroxybutyrate, a ketone body produced in mammals.[1] The distinct spatial arrangement of the hydroxyl group in the (S)-isomer imparts unique chemical properties that are leveraged in asymmetric synthesis. The ability to produce this chiral molecule with high enantiomeric excess is a critical challenge that has been addressed through innovative biological and chemical methodologies. This guide will explore these pathways, providing the technical depth necessary for their practical application.

Biological Synthesis Pathways: Harnessing Microbial Metabolism

Microbial fermentation and enzymatic catalysis offer sustainable and highly selective routes to chiral molecules. The biosynthesis of (S)-3-hydroxybutanoate typically involves the strategic engineering of microbial metabolic pathways to channel carbon flux towards the desired product.

Engineered Microbial Fermentation

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully programmed to produce (S)-3-hydroxybutyrate.[2] This approach often involves the introduction of a synthetic pathway that converts central metabolites into the target molecule.

The biosynthesis of (S)-3-hydroxybutyrate from the central metabolite acetyl-CoA is typically achieved through a three-step enzymatic cascade:[3]

-

Acetyl-CoA C-acetyltransferase (ACCT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Acetoacetyl-CoA reductase (ACR): Reduces acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. The stereospecificity of this enzyme is crucial for producing the desired (S)-enantiomer.

-

3-hydroxybutyryl-CoA thioesterase (HBT): Hydrolyzes the thioester bond of (S)-3-hydroxybutyryl-CoA to release free (S)-3-hydroxybutyric acid.

Sources

Stereoisomer-Specific Metabolism and Signaling of 3-Hydroxybutanoate: A Technical Guide to (R)- and (S)-Enantiomers

Abstract

The ketone body 3-hydroxybutanoate (3-HB), a critical alternative energy source, exists as two stereoisomers: (R)-3-hydroxybutanoate ((R)-3-HB) and (S)-3-hydroxybutanoate ((S)-3-HB). While (R)-3-HB is the well-characterized, endogenously produced fuel source, the metabolic fate and signaling roles of its (S)-enantiomer are distinct and increasingly recognized as biologically significant. This technical guide provides an in-depth exploration of the stereoisomer-specific metabolic pathways, enzymatic specificities, and signaling functions of (R)- and (S)-3-HB. We detail the canonical mitochondrial catabolism of (R)-3-HB and contrast it with the slower, alternative processing of (S)-3-HB. Furthermore, we dissect their divergent roles in modulating cellular signaling through G-protein coupled receptors and histone deacetylase (HDAC) inhibition. This guide is designed for researchers, clinicians, and drug development professionals, offering field-proven experimental protocols for chiral separation and functional analysis, alongside a discussion of the therapeutic implications of enantiomerically pure versus racemic ketone formulations.

Introduction: Beyond the Racemate - The Biological Significance of 3-Hydroxybutanoate Stereochemistry

For decades, 3-hydroxybutanoate (β-hydroxybutyrate or BHB) was considered a homogenous metabolic fuel. However, this perspective overlooks a fundamental chemical property: chirality. 3-HB exists as two non-superimposable mirror-image isomers, or enantiomers. The biological machinery of mammals—enzymes and receptors—is exquisitely stereospecific, interacting with each enantiomer in a unique manner.

1.1 The Endogenous Ketone Body: (R)-3-hydroxybutanoate

Under conditions of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet, the liver synthesizes ketone bodies from fatty acids.[1][2] The primary ketone body produced is the (R)-enantiomer of 3-hydroxybutanoate, also known as D-β-hydroxybutyrate.[2][3] This stereospecificity is dictated by the mitochondrial enzyme (R)-3-hydroxybutyrate dehydrogenase (BDH1), which catalyzes the reduction of acetoacetate.[3] (R)-3-HB is the form readily recognized and utilized by extrahepatic tissues like the brain, heart, and skeletal muscle as a vital energy substrate.[4][5]

1.2 The "Unnatural" Enantiomer: (S)-3-hydroxybutanoate

(S)-3-hydroxybutanoate (L-β-hydroxybutyrate) is not produced in significant amounts during natural ketogenesis in mammals.[3][4] Its presence in biological systems typically arises from exogenous sources, such as racemic ketone salt supplements, or as a transient intermediate in the final step of fatty acid β-oxidation.[3] Despite being less efficiently metabolized for energy, (S)-3-HB is not inert. It exhibits distinct pharmacokinetics, a slower metabolism and clearance rate, and unique interactions with cellular signaling pathways that are only beginning to be understood.[3][6][7]

1.3 Rationale for this Guide

The increasing use of exogenous ketone supplements for therapeutic and performance-enhancing purposes has introduced racemic mixtures (50% R- and 50% S-3-HB) into human physiology.[4] Understanding the differential metabolic effects of each isomer is therefore critical for drug development, nutritional science, and clinical research. This guide provides the technical foundation to dissect these differences, from metabolic flux to epigenetic modulation.

Comparative Metabolic Fates: Catabolism and Anabolism

The metabolic pathways for (R)- and (S)-3-HB are distinct, governed by enzymes with high stereoselectivity. This leads to profound differences in their rates of utilization and their ultimate contribution to the cellular energy pool.

2.1 The Canonical Pathway: Mitochondrial Catabolism of (R)-3-hydroxybutanoate

(R)-3-HB is efficiently catabolized in the mitochondria of extrahepatic tissues. The process is essentially the reverse of its synthesis in the liver:

-

(R)-3-HB Dehydrogenation: (R)-3-HB is oxidized back to acetoacetate by BDH1, reducing NAD+ to NADH.[3]

-

CoA Activation: Acetoacetate is then activated to acetoacetyl-CoA by the enzyme Succinyl-CoA:3-ketoacid-CoA transferase (SCOT). This is a critical, rate-limiting step.

-

Thiolysis: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which enter the Krebs cycle for ATP production.

Caption: Canonical mitochondrial catabolism of (R)-3-HB.

2.2 The Alternative Pathway: Metabolism of (S)-3-hydroxybutanoate

The metabolism of (S)-3-HB is significantly slower and less efficient than that of its (R)-enantiomer.[3] BDH1, the primary enzyme for (R)-3-HB utilization, has very low activity towards the (S)-form.[3] While the complete pathway is still under investigation, evidence suggests that (S)-3-HB can be metabolized, albeit poorly, potentially through activation to (S)-3-hydroxybutyryl-CoA followed by conversion into intermediates of fatty acid oxidation.[8] Studies in rats have shown that (S)-3-HB is metabolized much more slowly than (R)-3-HB, leading to higher and more sustained blood levels after administration of a racemic mixture.[3]

2.3 Pharmacokinetic Differences

The differential metabolism of the two isomers leads to distinct pharmacokinetic profiles. When a racemic D,L-3-HB salt is administered orally, plasma concentrations of L-3-HB are substantially higher and more sustained than those of D-3-HB.[6][9][10] This is because the D-form is rapidly consumed by tissues for energy, while the L-form is cleared more slowly.[5][7]

| Parameter | (R)-3-HB (D-3-HB) | (S)-3-HB (L-3-HB) | Reference |

| Primary Enzyme | BDH1 | L-3-HB Dehydrogenase (in some species), others | [3][11] |

| Metabolic Rate | Rapid | Slow | [3][7] |

| Primary Fate | Conversion to Acetyl-CoA (Energy) | Slower conversion, potential signaling roles | [3][8] |

| Plasma Cmax (Racemic Dose) | Lower | Higher | [6][9] |

| Plasma AUC (Racemic Dose) | Lower | Higher | [6][10] |

| Myocardial Uptake | Rapid | Slow | [7] |

| Caption: Comparative metabolic and pharmacokinetic parameters of 3-HB enantiomers. |

Divergent Signaling and Epigenetic Roles

Beyond their role as metabolic fuels, 3-HB enantiomers function as signaling molecules, influencing inflammation, gene expression, and cellular stress responses.

3.1 G-Protein Coupled Receptor (GPCR) Activation

(R)-3-HB is an endogenous ligand for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[12] Activation of HCA2 on adipocytes inhibits lipolysis, creating a negative feedback loop that prevents excessive ketone production during fasting.[12][13][14] (S)-3-HB can also bind to HCA2, but with approximately half the potency of the (R)-enantiomer.[3][12][13]

Caption: Stereoselective activation of the HCA2 receptor.

3.2 Histone Deacetylase (HDAC) Inhibition

(R)-3-HB is recognized as an endogenous inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[15][16] By inhibiting HDACs, (R)-3-HB increases global histone acetylation, leading to changes in gene expression.[16] This epigenetic modification is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[16] Some studies suggest that both enantiomers can induce histone β-hydroxybutyrylation, a distinct post-translational modification, though the functional consequences are still being elucidated.[17][18] However, the direct HDAC inhibitory activity of (S)-3-HB appears to be significantly weaker or non-existent compared to (R)-3-HB and butyrate.[17][19]

3.3 NLRP3 Inflammasome Inhibition

One of the most significant signaling roles of 3-HB is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[20][21] This inhibitory effect reduces the production of pro-inflammatory cytokines IL-1β and IL-18.[21][22] Importantly, this action appears to be independent of chirality, with both (R)- and (S)-3-HB capable of suppressing NLRP3 activation.[21][22][23] The mechanism involves preventing potassium (K+) efflux from cells, a critical step in inflammasome assembly.[1][21][22]

Methodologies for Stereoisomer-Specific Analysis

Distinguishing between (R)- and (S)-3-HB requires specialized analytical techniques. Standard clinical assays for ketone bodies typically measure total 3-HB or are specific for the (R)-enantiomer and will not detect the (S)-form.[24][25]

4.1 Protocol 1: Chiral Derivatization and GC-MS/LC-MS for Quantitation

Causality: To chromatographically separate enantiomers, which have identical physical properties, they must be converted into diastereomers. This is achieved by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (e.g., C18).[26] This approach offers high sensitivity and specificity, making it the gold standard for research.

Step-by-Step Methodology (LC-MS Example):

-

Sample Preparation: Precipitate proteins from 50 µL of plasma or tissue homogenate using 225 µL of cold acetonitrile. Centrifuge at >10,000 x g for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Chiral Derivatization: Reconstitute the dried extract in a solution containing the chiral derivatizing agent, such as (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), and a coupling agent (e.g., EDC/NHS) in an appropriate solvent.[26] Incubate at a controlled temperature (e.g., 60°C) for 1 hour.

-

LC-MS Analysis: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Establish specific precursor-product ion transitions for the derivatized (R)- and (S)-3-HB.

-

Quantification: Generate standard curves using certified (R)- and (S)-3-HB standards that have undergone the same derivatization process. Use a deuterated internal standard (e.g., BHB-d4) to correct for extraction losses.[27]

4.2 Protocol 2: Enzymatic Assay for (R)-3-HB Specific Quantitation

Causality: This method leverages the high stereospecificity of the BDH1 enzyme, which almost exclusively converts (R)-3-HB to acetoacetate while reducing NAD+ to NADH.[3][28] The production of NADH can be measured spectrophotometrically at 340 nm, providing a direct quantification of the (R)-enantiomer.[9]

Step-by-Step Methodology:

-

Sample Preparation: Deproteinize plasma or serum samples as described above.

-

Reaction Mixture: In a 96-well plate, add sample, NAD+ solution, and a buffer solution (pH ~8.5-9.0).

-

Initiate Reaction: Add a solution containing purified BDH1 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Measurement: Read the absorbance at 340 nm using a plate reader.

-

Quantification: Calculate the concentration of (R)-3-HB based on a standard curve prepared with known concentrations of (R)-3-HB.

-

(Optional) (S)-3-HB Estimation: The concentration of (S)-3-HB in a racemic sample can be estimated by subtracting the (R)-3-HB concentration (from this assay) from the total 3-HB concentration determined by a non-chiral method like GC-MS.

4.3 Workflow: Investigating Isomer-Specific HDAC Inhibition in Cell Culture

This workflow outlines the steps to determine if (R)- and (S)-3-HB have differential effects on HDAC activity in a cellular context.

Caption: Workflow for assessing isomer-specific HDAC inhibition.

Implications for Therapeutics and Drug Development

The distinct biological activities of 3-HB enantiomers have profound implications for the development of ketone-based therapeutics.

5.1 Ketone Esters and Salts: The Importance of Enantiomeric Purity

Many commercially available ketone supplements are racemic D,L-mixtures.[5] While these effectively raise blood ketone levels, a significant portion of the administered dose is the less metabolically active (S)-isomer.[4] This not only reduces the energetic efficiency of the supplement but also introduces a compound with a different pharmacokinetic and pharmacodynamic profile.[5][6] Therapeutics designed to provide metabolic support, such as for heart failure or neurological conditions, would likely benefit from enantiomerically pure (R)-3-HB formulations to maximize energy delivery and minimize off-target effects.[5][29][30]

5.2 Targeting Specific Pathways

Conversely, the unique properties of (S)-3-HB could be therapeutically leveraged. Its longer half-life and potential for distinct signaling activities might be advantageous for applications where sustained, non-energetic effects are desired. For instance, if the chirality-independent inhibition of the NLRP3 inflammasome is the therapeutic goal, a racemic mixture or even pure (S)-3-HB might be effective, potentially with less impact on baseline energy metabolism.[22] Further research is needed to deconvolve the specific signaling contributions of (S)-3-HB.

Conclusion

(R)-3-hydroxybutanoate and (S)-3-hydroxybutanoate are not metabolically interchangeable. (R)-3-HB is the body's natural, efficient ketone fuel, while (S)-3-HB is a slowly metabolized xenobiotic with distinct pharmacokinetic and signaling properties. For drug development professionals and researchers, recognizing this stereoisomerism is paramount. The choice between using an enantiomerically pure compound versus a racemic mixture must be a deliberate one, guided by the intended therapeutic mechanism—be it metabolic rescue, anti-inflammatory signaling, or epigenetic modulation. The continued application of stereospecific analytical methods will be essential to fully harness the therapeutic potential of ketone bodies.

References

- Pharmacological Inhibitors of the NLRP3 Inflammasome.Frontiers.

- Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency.PubMed.

- Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflamm

- The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflamm

- Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency.PMC - PubMed Central.

- The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflamm

- β-Hydroxybutyrate: A Signaling Metabolite.PMC - PubMed Central - NIH.

- D‑ vs L‑BHB Ketones.Lets Go.

- (PDF) The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease.

- Enantiomer-Specific Cardiovascular Effects of the Ketone Body 3-Hydroxybutyr

- (PDF) Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency.

- Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency.Fingerprint - Amsterdam UMC.

- Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney.Frontiers.

- BMR beta-Hydroxybutyrate Dehydrogenase Assay Kit.Biomedical Research Service.

- Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflamm

- D- and L-β-Hydroxybutyrate Dehydrogenases and the Evolution of Ketone Body Metabolism in Gastropod Molluscs.PubMed.

- Beta-Hydroxybutyr

- Beta-Hydroxybutyrate (Ketone Body) Assay Kits.Cell Biolabs, Inc..

- A micro-method for the enzymatic determination of D-beta-hydroxybutyrate and acetoacet

- Beta-Hydroxybutyrate (Ketone Body) Assay Kit (Colorimetric).CliniSciences.

- (PDF) D- and L-b-Hydroxybutyrate Dehydrogenases and the Evolution of Ketone Body Metabolism in Gastropod Molluscs.

- Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors.Frontiers.

- The metabolism of D- and L-3-hydroxybutyrate in developing r

- Acetoacetate and d- and l-β-hydroxybutyrate have distinct effects on basal and insulin-stimulated glucose uptake in L6 skeletal muscle cells.Unknown.

- β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes.PubMed.

- Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor.PubMed.

- Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflamm

- 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regul

- Acetoacetate and d- and l-β-hydroxybutyrate have distinct effects on basal and insulin-stimulated glucose uptake in L6 skeletal muscle cells.PubMed.

- Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry.

- β-hydroxybutyrate and HDAC inhibitors induce histone...

- Model of the physiological functions of HCA2 and HCA3 receptors. During...

- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyr

- Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors.NIH.

- Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans.Augusta University Research Profiles.

- Insights into the Activation Mechanism of HCA1, HCA2, and HCA3.

- Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry.PubMed.

- Biological and Pharmacological Roles of HCA Receptors | Request PDF.

- Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology.NIH.

- Chromatogram and spectra for BHB and GHB-d 6 extracted from a postmortem urine sample (300 mg/L).

- (PDF) Beta-Hydroxybutyric Acid (BHB) Quantification by GC-MS.

- ethyl 3-hydroxybutanoate (YMDB01425).

- Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)

- Efficacy and safety of D,L-3-hydroxybutyrate (D,L-3-HB) treatment in multiple acyl-CoA dehydrogenase deficiency.PMC - PubMed Central.

- 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letsgobhb.co [letsgobhb.co]

- 5. Frontiers | Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney [frontiersin.org]

- 6. Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomer-Specific Cardiovascular Effects of the Ketone Body 3-Hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism of D- and L-3-hydroxybutyrate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D- and L-β-Hydroxybutyrate Dehydrogenases and the Evolution of Ketone Body Metabolism in Gastropod Molluscs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 21. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. experts.umn.edu [experts.umn.edu]

- 23. stemcell.com [stemcell.com]

- 24. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 25. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 26. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]

- 27. researchgate.net [researchgate.net]

- 28. bmrservice.com [bmrservice.com]

- 29. Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

endogenous production of (S)-3-hydroxybutanoate in microorganisms

An In-Depth Technical Guide to the Endogenous Production of (S)-3-Hydroxybutanoate in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxybutanoate ((S)-3HB) is a chiral molecule of significant interest, serving as a valuable precursor for the synthesis of biodegradable polymers, pharmaceuticals, and other fine chemicals.[1][2] The microbial synthesis of (S)-3HB offers a sustainable and enantiomerically pure alternative to chemical synthesis. This guide provides a comprehensive technical overview of the core principles and methodologies for establishing and optimizing the endogenous production of (S)-3HB in microorganisms. We will delve into the native and engineered metabolic pathways, the selection and engineering of microbial hosts, and detailed experimental protocols for strain construction, fermentation, and product quantification. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of microbial cell factories for (S)-3HB production.

Introduction to (S)-3-Hydroxybutanoate

(S)-3-hydroxybutanoate is the levorotatory stereoisomer of 3-hydroxybutyrate, a naturally occurring ketone body in mammals.[3] In the microbial world, its counterpart, (R)-3-hydroxybutyrate, is a common monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage compounds.[3][4][5] The unique chirality of (S)-3HB makes it a valuable building block in asymmetric synthesis, particularly for the production of enantiopure pharmaceuticals and other specialty chemicals.[1][2] The growing demand for sustainable and green chemical processes has spurred significant interest in the development of microbial platforms for the production of (S)-3HB from renewable feedstocks.

Metabolic Pathways for (S)-3-Hydroxybutanoate Synthesis

The biosynthesis of (S)-3HB in microorganisms is centered around the central metabolite acetyl-CoA, which is derived from various carbon sources through glycolysis and other metabolic pathways.[6] Both native and engineered pathways can be harnessed for its production.

Native Pathways in Polyhydroxyalkanoate (PHA) Accumulating Bacteria

While the more common PHA, poly(R)-3-hydroxybutyrate) (PHB), is synthesized from (R)-3-hydroxybutyryl-CoA, some microorganisms possess the enzymatic machinery capable of producing (S)-3-hydroxybutyryl-CoA. The canonical pathway for PHB synthesis involves three key enzymes:

-

β-ketothiolase (PhaA): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.[3][7]

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, typically using NADPH as a cofactor.[8]

-

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA into PHB.[3][7]

To produce free (S)-3HB, this pathway needs to be modified. This involves the introduction of an enzyme that can reduce acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA and a thioesterase to hydrolyze the CoA ester.

Engineered Pathways in Non-Native Hosts

Microorganisms like Escherichia coli and Saccharomyces cerevisiae, which are well-characterized and amenable to genetic engineering, are attractive hosts for heterologous production of (S)-3HB.[1][2][9] The general engineered pathway mirrors the initial steps of PHA synthesis but incorporates an (S)-specific reductase and a thioesterase to liberate the final product.

The core engineered pathway consists of three enzymatic steps:

-

Acetyl-CoA Acetyltransferase (Thiolase): Condensation of two acetyl-CoA molecules to acetoacetyl-CoA. Several thiolase homologs can be used, such as PhaA from Cupriavidus necator or BktB.[8][10]

-

(S)-3-Hydroxybutyryl-CoA Dehydrogenase: Stereospecific reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. A key enzyme for this step is Hbd from Clostridium acetobutylicum, which is NADH-dependent.[8][10]

-

Thioesterase: Hydrolysis of (S)-3-hydroxybutyryl-CoA to release (S)-3-hydroxybutanoate and Coenzyme A. The TesB gene from E. coli is a commonly used thioesterase for this purpose.[1][10]

Key Enzymes and Their Regulation

The efficiency of the (S)-3HB production pathway is highly dependent on the activity and regulation of the constituent enzymes.

| Enzyme | Gene Example(s) | Source Organism(s) | Cofactor | Key Considerations |

| β-Ketothiolase | phaA, bktB | Cupriavidus necator | - | High expression is crucial to drive the flux from acetyl-CoA towards the pathway. |

| (S)-3-Hydroxybutyryl-CoA Dehydrogenase | hbd | Clostridium acetobutylicum | NADH | The availability of NADH can be a limiting factor.[10] |

| Thioesterase | tesB, bch | Escherichia coli, Bacillus cereus | - | Efficient CoA removal is important to pull the reaction forward and regenerate free CoA.[10][11] |

Regulation: In native PHA producers, the synthesis of the storage polymer is often triggered by nutrient limitation (e.g., nitrogen, phosphate) in the presence of excess carbon.[4][9] This regulation occurs at both the transcriptional and enzymatic levels.[4][12] For heterologous production in hosts like E. coli, the expression of the pathway genes is typically controlled by inducible promoters to separate the growth phase from the production phase.

Microbial Host Selection and Engineering

The choice of microbial host is critical for the successful production of (S)-3HB.

Escherichia coli

E. coli is a widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of a vast array of genetic tools.[9] Several studies have demonstrated the successful production of (S)-3HB in engineered E. coli.[8][10][11] To enhance production, metabolic engineering strategies often focus on:

-

Increasing Acetyl-CoA Availability: Deletion of competing pathways, such as those for acetate formation (ackA-pta) or ethanol production (adhE), can redirect carbon flux towards acetyl-CoA.[13]

-

Optimizing Redox Balance: The use of an NADH-dependent Hbd requires a sufficient intracellular pool of NADH. Engineering the central metabolism to favor NADH production can be beneficial.[10]

-

Enhancing Precursor Supply: Overexpression of genes in the upstream glycolytic pathway can increase the overall carbon flux.

Saccharomyces cerevisiae

The yeast S. cerevisiae is another attractive host, particularly due to its robustness in industrial fermentation conditions and its tolerance to low pH, which can reduce contamination risks.[14][15] Production of (S)-3HB has been successfully demonstrated in engineered yeast.[1][2] Key engineering strategies in yeast include:

-

Cytosolic Acetyl-CoA Supply: In yeast, acetyl-CoA is compartmentalized. Engineering strategies are often required to increase the cytosolic pool of acetyl-CoA, which is the precursor for (S)-3HB synthesis.[1]

-

Expression of Heterologous Enzymes: The genes for the (S)-3HB pathway, such as hbd and tesB, need to be codon-optimized for expression in yeast.[1][2]

-

Fed-batch Fermentation: Utilizing fed-batch strategies with carbon sources like ethanol or glucose can lead to high-titer production.[1][2]

Other Microorganisms

Other microorganisms, such as Cupriavidus necator (formerly Ralstonia eutropha), are natural producers of PHAs and have been engineered to produce related compounds.[16][17][18] Their native metabolic pathways for precursor supply are highly efficient. Acetogenic bacteria have also been explored for the production of 3-hydroxybutyrate from CO2.

Experimental Protocols

Protocol 1: Construction of an (S)-3HB Producing E. coli Strain

This protocol describes the assembly of a plasmid for the expression of the (S)-3HB pathway in E. coli.

1. Gene Amplification:

- Amplify the phaA gene from C. necator genomic DNA.

- Amplify the hbd gene from C. acetobutylicum genomic DNA.

- Amplify the tesB gene from E. coli genomic DNA.

- Design primers to include appropriate restriction sites for cloning into an expression vector (e.g., pET or pTrc series).

2. Plasmid Construction:

- Digest the amplified genes and the expression vector with the corresponding restriction enzymes.

- Ligate the genes into the vector to create an artificial operon under the control of an inducible promoter (e.g., T7 or Trc). A typical arrangement would be P_inducible - phaA - hbd - tesB.

- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).

- Verify the correct insertion by colony PCR and sequence analysis.

3. Transformation into Expression Host:

- Isolate the verified plasmid and transform it into an expression host (e.g., E. coli BL21(DE3)).

- Select for transformants on appropriate antibiotic-containing agar plates.

// Nodes

gDNA_Cn [label="C. necator gDNA", fillcolor="#F1F3F4", fontcolor="#202124"];

gDNA_Ca [label="C. acetobutylicum gDNA", fillcolor="#F1F3F4", fontcolor="#202124"];

gDNA_Ec [label="E. coli gDNA", fillcolor="#F1F3F4", fontcolor="#202124"];

PCR_phaA [label="PCR amplify phaA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PCR_hbd [label="PCR amplify hbd", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PCR_tesB [label="PCR amplify tesB", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Vector [label="Expression Vector\n(e.g., pET28a)", fillcolor="#FBBC05", fontcolor="#202124"];

Digestion [label="Restriction Digestion", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ligation [label="Ligation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Transformation_Cloning [label="Transform into\nCloning Host", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Verification [label="Verification\n(Colony PCR, Sequencing)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Plasmid_Isolation [label="Plasmid Isolation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Transformation_Expression [label="Transform into\nExpression Host", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Final_Strain [label="Engineered E. coli Strain", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

gDNA_Cn -> PCR_phaA;

gDNA_Ca -> PCR_hbd;

gDNA_Ec -> PCR_tesB;

PCR_phaA -> Digestion;

PCR_hbd -> Digestion;

PCR_tesB -> Digestion;

Vector -> Digestion;

Digestion -> Ligation;

Ligation -> Transformation_Cloning;

Transformation_Cloning -> Verification;

Verification -> Plasmid_Isolation;

Plasmid_Isolation -> Transformation_Expression;

Transformation_Expression -> Final_Strain;

}

Protocol 2: Shake Flask Cultivation for (S)-3HB Production

This protocol provides a method for small-scale production and screening of engineered strains.

1. Seed Culture:

- Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic.

- Incubate overnight at 37°C with shaking at 200-250 rpm.[19]

2. Main Culture:

- Inoculate 50 mL of a defined production medium (e.g., M9 minimal medium with 20 g/L glucose) in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.[19]

- Incubate at 30-37°C with shaking.

3. Induction:

- When the culture reaches an OD600 of 0.6-0.8, induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for a T7 or Trc promoter).

4. Production Phase:

- Continue incubation for 24-72 hours.

- Collect samples periodically to measure cell density (OD600) and the concentration of (S)-3HB in the supernatant.

Protocol 3: Fed-Batch Fermentation for High-Titer Production

For achieving higher product titers, a fed-batch fermentation strategy is often employed.[5]

1. Bioreactor Setup:

- Prepare a bioreactor with a defined mineral medium.

- Sterilize the bioreactor and medium.

- Calibrate pH, dissolved oxygen (DO), and temperature probes.

2. Inoculation and Batch Phase:

- Inoculate the bioreactor with a seed culture.

- Run in batch mode until the initial carbon source is nearly depleted. Maintain pH at a setpoint (e.g., 7.0) by automated addition of a base (e.g., NH4OH).

3. Fed-Batch Phase:

- Start feeding a concentrated solution of the carbon source (e.g., 50% w/v glucose) to maintain a low substrate concentration in the bioreactor. This avoids overflow metabolism.

- Induce the culture with the appropriate inducer during the early to mid-exponential growth phase.

4. Sampling and Analysis:

- Collect samples at regular intervals to monitor cell density, substrate consumption, and (S)-3HB production.

Protocol 4: Quantification of (S)-3-Hydroxybutanoate

Accurate quantification of (S)-3HB is essential for process optimization.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm filter.

-

HPLC System: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., an ion-exclusion column like Aminex HPX-87H).[19]

-

Mobile Phase: Typically an acidic aqueous solution (e.g., 5 mM H2SO4).

-

Detection: Use a refractive index (RI) or UV detector.

-

Quantification: Determine the concentration of (S)-3HB by comparing the peak area to a standard curve prepared with pure (S)-3HB.

Gas Chromatography (GC):

-

Sample Preparation: The non-volatile (S)-3HB needs to be derivatized to a volatile compound (e.g., by esterification) before GC analysis.[20]

-

GC System: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS) can be used.

-

Quantification: Similar to HPLC, quantification is based on a standard curve of the derivatized analyte.

Production Metrics and Optimization

The following table summarizes reported production titers for (S)-3HB in different engineered microorganisms.

| Microorganism | Carbon Source | Fermentation Scale | Titer (g/L) | Reference |

| E. coli | Glucose | Shake Flask | 2.08 | --INVALID-LINK--[10] |

| E. coli | Glucose | Fed-batch | 10.3 | --INVALID-LINK--[11] |

| S. cerevisiae | Ethanol | Fed-batch | 12.0 | --INVALID-LINK--[2] |

Conclusion and Future Outlook

The represents a promising avenue for the sustainable synthesis of this valuable chiral precursor. Significant progress has been made in engineering both bacterial and yeast hosts for high-titer production. Future efforts will likely focus on further optimizing metabolic pathways to improve yields and productivities, expanding the range of viable feedstocks to include lignocellulosic biomass and other low-cost substrates, and developing more efficient downstream processing and purification methods. The integration of systems biology approaches, such as metabolic modeling and flux analysis, with advanced genetic engineering tools will be instrumental in advancing the microbial production of (S)-3HB towards industrial-scale viability.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotechnological strategies to improve production of microbial poly-(3-hydroxybutyrate): a review of recent research work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Modification of Regulatory Circuits Involved in the Control of Polyhydroxyalkanoates Metabolism to Improve Their Production [frontiersin.org]

- 13. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]

- 14. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]

- 16. The genetic basis of 3-hydroxypropanoate metabolism in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. benchchem.com [benchchem.com]

- 20. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium (S)-3-hydroxybutanoate: Properties, Synthesis, and Applications

Abstract

Sodium (S)-3-hydroxybutanoate is a chiral molecule of significant interest in the fields of chemical synthesis and biotechnology. As the enantiomer of the naturally occurring ketone body, (R)-3-hydroxybutyrate, its unique stereochemistry makes it a valuable building block for the synthesis of optically active pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of its core physical and chemical properties, details robust methodologies for its synthesis and characterization, and explores its applications in research and drug development. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile compound.

Introduction: The Significance of Chirality

In the landscape of drug development and chemical synthesis, stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. This compound serves as a prime example of a chiral synthon, a molecule whose pre-existing stereocenter is leveraged to construct more complex, enantiomerically pure target molecules. Unlike its (R)-enantiomer, which is a primary ketone body in human metabolism, the (S)-form is primarily utilized as a synthetic intermediate.[1] Its value lies in providing a specific chiral framework for the synthesis of compounds such as vitamins, antibiotics, and pheromones.[1] This guide will deconstruct the properties of this compound, providing the foundational knowledge necessary for its effective application in the laboratory.

Physicochemical Properties

The effective use of any chemical reagent begins with a thorough understanding of its fundamental physical and chemical properties. These characteristics dictate storage conditions, solvent selection, and appropriate handling procedures.

Identification and Formula

Proper identification is critical for regulatory compliance and scientific accuracy.

| Identifier | Value | Source |

| IUPAC Name | sodium (3S)-3-hydroxybutanoate | [1] |

| Synonyms | (S)-3-Hydroxybutyric acid sodium salt, (S)-3-Hydroxybutanoate | [1] |

| CAS Number | 127604-16-4 | [1] |

| Molecular Formula | C₄H₇NaO₃ | [1] |

| Molecular Weight | 126.09 g/mol | [2] |

| InChI Key | NBPUSGBJDWCHKC-DFWYDOINSA-M | [1] |

| SMILES | CO.[Na+] | [1] |

Physical Properties

These properties are essential for handling, formulation, and experimental design.

| Property | Value | Notes |

| Appearance | White to cream crystalline solid or powder. | [3][4] |

| Melting Point | 149-153 °C | For the (S)-enantiomer.[1] The racemic (DL) mixture melts at approximately 161-170 °C.[4][5] |

| Solubility | Soluble in PBS (pH 7.2) at ~10 mg/mL. Soluble in Ethanol at ~5 mg/mL. | [3] For biological experiments, it is recommended to prepare fresh aqueous solutions and avoid storing them for more than a day.[3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [3] The compound is hygroscopic and should be protected from moisture.[5] |

| Storage | Store at -20°C or 2-8°C, protected from light and moisture. | [1][3][6][7] |

Synthesis and Production

The generation of enantiomerically pure this compound can be approached through both traditional chemical synthesis and modern biosynthetic routes. The choice of method is often dictated by scale, required purity, and available resources.

Chemical Synthesis: Saponification of a Chiral Ester

A common and straightforward laboratory-scale synthesis involves the hydrolysis of the corresponding chiral ester, Ethyl (S)-3-hydroxybutanoate, using a stoichiometric amount of sodium hydroxide. The causality here is a classic saponification reaction, where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt and ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl (S)-3-hydroxybutanoate (1.0 eq) in a mixed solvent system, such as acetonitrile and water (e.g., 80:20 mass ratio).[8]

-

Reagent Addition: Cool the solution in an ice bath to 5-10°C. Slowly add sodium hydroxide (1.05 eq) in solid form or as a concentrated aqueous solution in portions, ensuring the temperature does not exceed 25°C.[8]

-

Reaction: Allow the mixture to stir at room temperature (e.g., 25°C) for 1-5 hours.[8] Monitor the reaction for the disappearance of the starting ester using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Crystallization: Once the reaction is complete, heat the system to 50-80°C to ensure all solids are dissolved. Then, slowly cool the mixture at a controlled rate (e.g., 0.5-2.0°C/minute) with stirring to induce crystallization of the sodium salt.[8]

-

Isolation: Once the slurry has cooled to 0-25°C, continue stirring for an additional 30-60 minutes to maximize crystal growth. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a cold, non-protic solvent like absolute ethanol or acetonitrile to remove residual impurities.[8]

-

Drying: Dry the purified product under vacuum at 30-70°C to yield the final this compound as a crystalline solid.[8]

Caption: Workflow for chemical synthesis of this compound.

Biosynthesis: Metabolic Engineering

For larger-scale and potentially more sustainable production, metabolic engineering offers a powerful alternative. Recombinant microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be engineered to produce (S)-3-hydroxybutyrate directly from simple carbon sources like glucose or ethanol.[9][10][11] This approach involves introducing a synthetic metabolic pathway that channels a central metabolite, acetyl-CoA, towards the target molecule.

The core pathway consists of three enzymatic steps:

-

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by an acetyl-CoA C-acetyltransferase (e.g., from Ralstonia eutropha).[9][10]

-

Stereoselective Reduction: Acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. The chirality of the final product is determined at this step by using an (S)-specific acetoacetyl-CoA reductase (e.g., Hbd from Clostridium acetobutylicum).[10]

-

Hydrolysis: The thioester bond of (S)-3-hydroxybutyryl-CoA is hydrolyzed by a thioesterase (e.g., TesB or HBT) to release free (S)-3-hydroxybutyric acid.[9][10]

The acid is then secreted into the culture medium, from which it can be recovered and neutralized to form the sodium salt.

Caption: Engineered metabolic pathway for (S)-3-hydroxybutyrate production.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound is a critical step for its use in regulated applications. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Spectroscopic Analysis

| Technique | Expected Characteristics |

| FT-IR | Broad O-H stretch (~3200-3550 cm⁻¹), strong asymmetric carboxylate (COO⁻) stretch (~1550-1610 cm⁻¹), C-H stretches (~2840-3000 cm⁻¹), and a C-O stretch from the secondary alcohol.[12][13] |

| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals: a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton adjacent to the hydroxyl group, and a pair of doublet of doublets for the diastereotopic methylene (CH₂) protons. The spectrum of the related (R)-3-hydroxybutyric acid in D₂O shows peaks around 1.2 ppm (d, 3H), 2.4 ppm (m, 2H), and 4.2 ppm (m, 1H).[14] |

| ¹³C NMR | Four carbon signals are expected, corresponding to the methyl, methylene, methine, and carboxylate carbons. |

| Mass Spec. | Under ESI-MS, the parent ion would be the 3-hydroxybutanoate anion ([M-Na]⁻) at m/z 103.04. Fragmentation patterns would likely involve the loss of water (H₂O) from the parent ion and cleavage adjacent to the carboxyl and hydroxyl functional groups.[15][16] |

Crystallographic Analysis

For the solid, crystalline form, X-ray powder diffraction (XRPD) provides a definitive fingerprint. A highly crystalline form of Sodium 3-hydroxybutyrate has been reported with characteristic diffraction peaks at the following 2θ angles.[8]

| 2θ Angle | 2θ Angle | 2θ Angle |

| 6.80 | 25.82 | 36.72 |

| 13.69 | 30.17 | 41.85 |

| 21.77 | 31.21 | 42.15 |

| 25.25 | 31.47 | 44.55 |

| 25.67 | 34.84 | 48.46 |

Data obtained from a patent describing a product with >90% crystallinity.[8]

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both chemical purity and enantiomeric excess (e.e.).

This protocol is a representative method; specific columns and mobile phases must be optimized for the instrument and exact derivative being analyzed.

-

Derivatization (Optional but common): To improve UV detection and chromatographic resolution, the carboxyl group can be derivatized. For instance, reacting with a fluorescent reagent like NBD-PZ-Val in the presence of a coupling agent (HATU).[4]

-

Column: A chiral stationary phase is required. Common choices include columns based on cellulose or amylose derivatives (e.g., Chiracel OD-H).[17]

-

Mobile Phase: A binary gradient system is typically used, for example, 0.1% aqueous trifluoroacetic acid (Solvent A) and methanol or acetonitrile (Solvent B).[4]

-

Detection: UV or fluorescence detection, depending on whether a chromophore/fluorophore was introduced during derivatization.[4]

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Caption: General workflow for chiral HPLC analysis.

Safety and Handling

While some supplier safety data sheets classify the substance as not hazardous, others indicate it may cause skin and eye irritation.[10][18] It is prudent to follow standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

First Aid: In case of contact, rinse skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[5][11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is a foundational chiral building block with well-defined physical and chemical properties. Its accessibility through both chemical and biosynthetic routes, combined with robust analytical methods for its characterization, makes it a reliable component in the drug development pipeline. The protocols and data presented in this guide offer a comprehensive technical resource for scientists, enabling the confident and effective application of this valuable synthon in the pursuit of novel, enantiomerically pure molecules.

References

-

Gao, H. J., Li, Z. J., Zhang, G. L., et al. Biosynthesis of Enantiopure (S)-3-hydroxybutyric Acid in Metabolically Engineered Escherichia Coli. Biotechnol. J. 3(5), 654-661 (2008). [Link]

-

PubChem. Sodium 3-hydroxybutyrate Compound Summary. CID 23676771. [Link]

-

Kovácik, V., Toman, R., Skultéty, L., et al. ESI-MS/MS fragmentation spectra of selected sodium adducts. ResearchGate. [Link]

-

Yun, E. J., Kim, W. J., Lee, S. H., et al. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae. J. Biotechnol. 209, 23-30 (2015). [Link]

-

Wang, Z., Li, J., Wang, Y., et al. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. ResearchGate. [Link]

-

PubChem. Sodium 3-hydroxybutyrate Compound Summary. [Link]

-

Mierziak, J., Kostyn, K., Kulma, A. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Biomolecules. 11(3), 402 (2021). [Link]

-

Seebach, D., Züger, M. Über die Depolymerisierung von Poly-(R)-3-hydroxy-buttersäureester (PHB). Helvetica Chimica Acta. 65(2), 495-503 (1982). [Link]

-

SIELC Technologies. Separation of Ethyl 3-hydroxybutyrate on Newcrom R1 HPLC column. (2018). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Organic Syntheses. BUTANOIC ACID, 3-HYDROXY-, ETHYL ESTER, (S)-. [Link]

- Google Patents.

-

Yasohara, Y., Kizaki, N., Hasegawa, J., et al. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Appl. Microbiol. Biotechnol. 51(6), 847-851 (1999). [Link]

-

Human Metabolome Database. 1H NMR Spectrum for (R)-3-hydroxybutyric acid. [Link]

-

Chegg. Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. (2021). [Link]

-

NIST Chemistry WebBook. Butanoic acid, 3-hydroxy-, ethyl ester. [Link]

-

Gao, H., et al. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. Appl. Environ. Microbiol. 70(7), 3804-3808 (2004). [Link]

-

ResearchGate. Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. (2025). [Link]

- Google Patents. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION for Asymmetric β-boration of α,β-unsaturated esters. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. (2025). [Link]

-

Asian Journal of Chemistry. Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. [Link]

-

J-Stage. Enzymatic-HPLC Method to Analyze d-3-Hydroxybutyric Acid in Rat Serum. [Link]

-

ResearchGate. X-ray crystal structure of (3) plotted at 50% probability. [Link]

- Gorecho, E. N. Qualitative Analysis of Sodium Gamma-hydroxybutyric Acid (GHB) Residue from Plastic and Glass Containers Using FT-IR ATR. University of California, Davis (2011).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sodium 3-hydroxybutyrate | C4H7NaO3 | CID 23676771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. youtube.com [youtube.com]

- 7. chemodex.com [chemodex.com]

- 8. WO2021012722A1 - Sodium 3-hydroxybutyrate product and preparation method therefor - Google Patents [patents.google.com]

- 9. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. instanano.com [instanano.com]

- 13. books.google.cn [books.google.cn]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (S)-3-Hydroxybutanoate: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxybutanoate, the levorotatory stereoisomer of 3-hydroxybutyrate, has emerged from relative obscurity to become a molecule of significant interest in biotechnology and pharmaceutical development. Initially overshadowed by its (R)-enantiomer, the primary constituent of the biopolymer polyhydroxybutyrate (PHB) and a major ketone body in mammals, (S)-3-hydroxybutanoate is now recognized for its unique metabolic pathways and its utility as a chiral building block for complex organic synthesis. This guide provides a comprehensive overview of the discovery, history, biosynthesis, and metabolism of (S)-3-hydroxybutanoate. It further details analytical methodologies for its enantioselective quantification, protocols for its synthesis, and explores its applications in drug development and as a potential biomarker.

A Historical Perspective: Unraveling the Stereochemistry of 3-Hydroxybutanoate

The journey to understanding (S)-3-hydroxybutanoate is intrinsically linked to the broader history of stereochemistry and the study of hydroxy acids. While the polymer of its enantiomer, poly-(R)-3-hydroxybutyrate (PHB), was discovered in 1925 by French microbiologist Maurice Lemoigne in the bacterium Bacillus megaterium, the specific investigation of the individual enantiomers of 3-hydroxybutanoic acid has a more nuanced history[1].

The pioneering work on optically active 3-hydroxybutanoic acid and its methyl ester can be traced back to the early 20th century with contributions from notable chemists including Alexander McKenzie, Adolf Magnus-Levy, and the father of stereochemistry, Emil Fischer[2]. Their foundational studies on the resolution of racemic mixtures and the characterization of optical isomers laid the groundwork for distinguishing between the (R)- and (S)-forms of 3-hydroxybutanoate. However, for many years, the focus of the scientific community remained heavily on the (R)-enantiomer due to its role as a primary energy storage molecule in various microorganisms in the form of PHB.

The distinct biological relevance of (S)-3-hydroxybutanoate began to be appreciated with the discovery of specific metabolic pathways in certain microorganisms. For instance, an NADP+-dependent (S)-3-hydroxycarboxylate dehydrogenase was identified and characterized in Clostridium tyobutyricum in 1994[3][4]. More recently, a stereospecific (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH) from Desulfotomaculum ruminis has been characterized, shedding light on a novel pathway for the degradation of (S)-3-hydroxybutanoate in anaerobic bacteria[3][5]. These discoveries highlighted that the "unnatural" enantiomer has its own unique biological roles and enzymatic machinery.

Biochemical Landscape: Synthesis and Metabolism

The biosynthesis and metabolism of (S)-3-hydroxybutanoate are distinct from the well-characterized pathways of its (R)-enantiomer. While (R)-3-hydroxybutyrate is a primary ketone body in mammals, (S)-3-hydroxybutyrate is considered an "unnatural" enantiomer in this context, though it is an intermediate in the final stage of β-oxidation of fatty acids[2][6]. In contrast, various microorganisms have evolved specific enzymatic pathways for the synthesis and degradation of the (S)-enantiomer.

Microbial Biosynthesis of (S)-3-Hydroxybutanoate

Metabolic engineering has enabled the production of enantiopure (S)-3-hydroxybutyrate in microorganisms like Escherichia coli and Saccharomyces cerevisiae[7]. The synthetic pathway typically involves the expression of a set of three key enzymes that convert the central metabolite acetyl-CoA to (S)-3-hydroxybutyrate.

Key Enzymes in the Biosynthetic Pathway:

| Enzyme | Function | Gene Example | Source Organism |

| β-Ketothiolase | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. | phaA | Cupriavidus necator |

| (S)-3-Hydroxybutyryl-CoA Dehydrogenase | Reduces acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. | hbd | Clostridium acetobutylicum |

| Thioesterase | Hydrolyzes (S)-3-hydroxybutyryl-CoA to (S)-3-hydroxybutyrate. | tesB | Escherichia coli |

This engineered pathway allows for the high-yield production of (S)-3-hydroxybutyrate from renewable feedstocks like glucose or ethanol[7].

Figure 1: Engineered biosynthetic pathway for (S)-3-hydroxybutanoate production.

Metabolic Degradation of (S)-3-Hydroxybutyrate in Bacteria

Certain anaerobic bacteria can utilize (S)-3-hydroxybutyrate as a carbon and energy source[3][5]. The degradation pathway involves a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH), an acetate CoA-transferase, and an (S)-3-hydroxybutyryl-CoA dehydrogenase[5].

Figure 2: Metabolic pathway for the degradation of (S)-3-hydroxybutanoate in anaerobic bacteria.

Analytical Methodologies for Enantioselective Quantification

The accurate quantification of (S)-3-hydroxybutyrate, often in the presence of its (R)-enantiomer, is crucial for research and development. This requires chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating enantiomers. The general approach involves derivatization of the hydroxyl and carboxyl groups of 3-hydroxybutyrate followed by separation on a chiral stationary phase.

Experimental Protocol: Chiral HPLC Separation of 3-Hydroxybutyrate Enantiomers

-

Sample Preparation and Derivatization:

-

To 100 µL of plasma or other biological fluid, add an internal standard (e.g., deuterated 3-hydroxybutyrate).

-

Deproteinize the sample by adding 400 µL of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of a derivatization agent, such as a fluorescent chiral tagging reagent (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine), in acetonitrile.

-

Incubate the mixture at 60°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection.

-

-

HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralpak QD-AX).

-

Mobile Phase: A mixture of methanol and acetonitrile containing a small percentage of formic acid. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized (S)- and (R)-3-hydroxybutyrate enantiomers based on the retention times of pure standards.

-

Quantify the concentration of each enantiomer by comparing the peak area to that of the internal standard and using a standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of 3-hydroxybutyrate enantiomers. The method typically involves derivatization to increase volatility.

Experimental Protocol: GC-MS Analysis of 3-Hydroxybutyrate Enantiomers

-

Sample Preparation and Derivatization:

-

To 100 µL of sample, add an internal standard (e.g., deuterated 3-hydroxybutyrate).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

-

Evaporate the organic layer to dryness.

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A capillary column suitable for chiral separations (e.g., a cyclodextrin-based column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) to ensure separation and elution of the derivatized analytes.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity, monitoring characteristic ions of the derivatized 3-hydroxybutyrate enantiomers and the internal standard.

-

-

Data Analysis:

-

Quantify the enantiomers based on the peak area ratios of the target ions to the internal standard ions.

-

Synthesis of (S)-3-Hydroxybutanoate

The ability to produce enantiomerically pure (S)-3-hydroxybutanoate is critical for its use as a chiral building block. Both enzymatic and chemical synthesis methods are employed.

Enzymatic Synthesis

Enzymatic synthesis offers high stereoselectivity under mild reaction conditions. A common method involves the kinetic resolution of a racemic mixture of ethyl 3-hydroxybutyrate.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate

-

Reaction Setup:

-

In a reaction vessel, combine racemic ethyl 3-hydroxybutyrate, an acyl donor (e.g., vinyl acetate), and an immobilized lipase (e.g., Candida antarctica lipase B, CALB) in a solvent-free system or an organic solvent like hexane.

-

The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

-

Stop the reaction when approximately 50% conversion is reached to achieve high enantiomeric excess of both the remaining (S)-ethyl 3-hydroxybutyrate and the produced (R)-ethyl 3-acetoxybutyrate.

-

-

Product Separation:

-

Separate the unreacted (S)-ethyl 3-hydroxybutyrate from the acylated (R)-enantiomer by fractional distillation or column chromatography.

-

Figure 3: Enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate.

Applications in Drug Development and as a Biomarker

The chirality of (S)-3-hydroxybutanoate makes it a valuable precursor for the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical industry.

Chiral Building Block in Pharmaceutical Synthesis

(S)-3-hydroxybutanoate is a key starting material for the synthesis of various pharmaceuticals, including certain antibiotics and other bioactive compounds.

-

Carbapenem Antibiotics: Ethyl (S)-3-hydroxybutanoate is a crucial chiral intermediate in the synthesis of carbapenem antibiotics, such as PS-5[1][8]. The stereocenter in (S)-3-hydroxybutanoate is incorporated into the final antibiotic structure, which is essential for its biological activity.

-

Macrolide Antibiotics: The synthesis of certain macrolide antibiotics also utilizes chiral precursors derived from hydroxybutanoates[7]. The stereochemistry of these building blocks dictates the three-dimensional structure of the macrolide ring, which is critical for its interaction with the bacterial ribosome.

(S)-3-Hydroxybutanoate as a Biomarker

While the (R)-enantiomer is a well-established marker of ketosis, emerging research suggests that (S)-3-hydroxybutanoate may also have diagnostic potential.

-

Neurological Disorders: Altered levels of 3-hydroxybutyrate have been implicated in various neurological conditions. For instance, (S)-3-hydroxybutyric acid has been found to be elevated in geriatric patients remitting from depression[9]. It is also being investigated for its potential role in neurodegenerative diseases like Alzheimer's, where it may contribute to sustaining neuronal cell vitality[10][11][12].

-

Inborn Errors of Metabolism: The detection and quantification of specific enantiomers of hydroxy acids can be important in the diagnosis of certain inborn errors of metabolism.

Future Perspectives

The field of (S)-3-hydroxybutanoate research is rapidly evolving. Advances in metabolic engineering are likely to lead to more efficient and cost-effective microbial production of this chiral building block. Further elucidation of its unique metabolic pathways in various organisms may reveal novel enzymatic activities with potential applications in biocatalysis. As our understanding of the distinct physiological roles of the (S)-enantiomer grows, so too will its potential applications in diagnostics and therapeutics. The continued exploration of this once-overlooked molecule promises to unlock new opportunities in the fields of biotechnology, organic synthesis, and medicine.

References

-

A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. (2023). Applied and Environmental Microbiology. [Link]

-

A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. (2023). PubMed. [Link]

-

Chiba, T., & Nakai, T. (n.d.). A New Synthetic Approach to the Carbapenem Antibiotic PS-5 from Ethyl (S)-3-Hydroxybutanoate. Chemistry Letters. [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses Procedure. [Link]

-

Georg, G. I., & Kant, J. (n.d.). An asymmetric synthesis of carbapenem antibiotic (+)-PS-5 from ethyl 3-hydroxybutanoate. The Journal of Organic Chemistry. [Link]

-

A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. (2023). Applied and Environmental Microbiology. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. (n.d.). National Institutes of Health. [Link]

-

A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine. (n.d.). PubMed. [Link]

-

An efficient two-step enzymatic process for production of (R)- and (S)-ethyl-3-hydroxybutyrate. (2001). Biotechnology and Bioengineering. [Link]

-

Biosynthesis of Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate in High Space-Time Yield with Immobilized Engineered Carbonyl Reductase. (n.d.). ACS Publications. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. (n.d.). ResearchGate. [Link]

-

3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation. (2025). PubMed Central. [Link]

-

Determination of y-Hydroxybutyrate (GHB)in Biological Specimens by Gas Chromatography- Mass Spectrometry. (n.d.). Journal of Analytical Toxicology. [Link]

-

3‐hydroxybutyrate in the brain: Biosynthesis, function, and disease therapy. (n.d.). ResearchGate. [Link]

-

Enzymatic Assay on Clinical Chemistry Analyzers. (n.d.). BÜHLMANN Laboratories AG. [Link]

-

Determination of y-Hydroxybutyrate (GHB)in Biological Specimens by Gas Chromatography- Mass Spectrometry. (n.d.). Journal of Analytical Toxicology. [Link]

-

Synthesis of (3S,5R)-carbapenam-3-carboxylic acid and its role in carbapenem biosynthesis and the stereoinversion problem. (n.d.). PubMed. [Link]

-

Pre-Clinical Testing of New Hydroxybutyrate Analogues. (n.d.). Defense Technical Information Center. [Link]

-

GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine. (2006). PubMed. [Link]

-

Draw the Fischer projection of the following compounds. A) (S)-2-hydroxybutanoic acid,... (n.d.). Study.com. [Link]

-

3-hydroxybutyryl-CoA dehydrogenase - Desulforamulus ruminis (strain ATCC 23193 / DSM 2154 / NCIMB 8452 / DL) (Desulfotomaculum ruminis). (n.d.). UniProt. [Link]

-

(S)-3-hydroxybutyric acid. (n.d.). PubChem. [Link]

-

3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation. (n.d.). ResearchGate. [Link]

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. (n.d.). MDPI. [Link]

-

Nature nurtures the design of new semi-synthetic macrolide antibiotics. (2016). National Institutes of Health. [Link]

-

Microscale Quantitative Analysis of Polyhydroxybutyrate in Prokaryotes Using IDMS. (n.d.). National Institutes of Health. [Link]

-

Carbapenem Synthesis Service. (n.d.). Creative Biolabs. [Link]

-

Preparation of cyclic 2',3'-carbamate derivatives of erythromycin macrolide antibiotics. (2007). PubMed. [Link]

-

Letter: Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester). (1975). PubMed. [Link]

-

Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. (n.d.). ResearchGate. [Link]

-

Crystal structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics. (2014). PubMed. [Link]

-

Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. (2020). National Institutes of Health. [Link]

-

Complete genome sequence of the sulfate-reducing firmicute Desulfotomaculum ruminis type strain (DLT). (n.d.). National Institutes of Health. [Link]

-

Draw the Fischer projection of (S)-2-hydroxybutanoic acid, CH_3CH_2CH(OH)COOH. (n.d.). Study.com. [Link]

-

Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency. (n.d.). National Institutes of Health. [Link]

-

Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA. (n.d.). National Institutes of Health. [Link]

-

(S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus. (2021). Frontiers in Microbiology. [Link]

-

Fischer projections (video). (n.d.). Khan Academy. [Link]

-

Desulfotomaculum nigrificans (DSM 14880, VKM B-2319, CO-1-SRB). (n.d.). BacDive. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]